2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine
CAS No.:
Cat. No.: VC17697002
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O2 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
| Standard InChI | InChI=1S/C9H13N3O2/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7/h6-7,10H,1-5H2 |
| Standard InChI Key | FKOUQXXDJZVJFE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NOC(=N2)C3CNCCO3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol . Key structural identifiers include:
-
SMILES:
C1CC1C2=NOC(=N2)C3CNCCO3 -
InChI:
InChI=1S/C9H13N3O2/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7/h6-7,10H,1-5H2
The molecule comprises a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked to a five-membered 1,2,4-oxadiazole ring substituted with a cyclopropyl group. The cyclopropyl moiety introduces steric strain, potentially influencing the compound’s reactivity and binding interactions .
Physicochemical Properties
Predicted physicochemical data from mass spectrometry (MS) and collision cross-section (CCS) analyses are critical for characterizing the compound’s behavior in analytical workflows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.10805 | 146.8 |
| [M+Na]⁺ | 218.08999 | 159.8 |
| [M+NH₄]⁺ | 213.13459 | 154.7 |
| [M-H]⁻ | 194.09349 | 158.4 |
These values indicate moderate polarity and suggest the compound is amenable to LC-MS analysis . The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation.
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